1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one
Description
1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at the 2-position and a methylthio (-SCH₃) group at the 5-position, linked to a propan-1-one moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-ethyl-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-6-7-10(14-3)8-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZLLXGMMCAVCBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)SC)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one typically involves the alkylation of a phenyl ring with an ethyl group and a methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one with analogous ketones, focusing on substituent effects, synthesis routes, and applications.
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity
- Methylthio vs. Hydroxy Groups : The presence of a methylthio group (as in 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one) enhances electron density on the aromatic ring compared to hydroxy substituents, influencing electrophilic substitution patterns. For example, 1-(4-(Methylthio)phenyl)propan-1-one undergoes efficient oxidation to sulfones, a reaction less feasible with hydroxy-substituted analogs .
- In contrast, para-substituted analogs (e.g., 1-(4-Tosylphenyl)propan-1-one) exhibit higher synthetic yields due to reduced steric constraints .
Biological Activity
1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological effects, particularly focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is classified as a β-aryl-β-mercapto ketone, characterized by the presence of an ethyl group, a methylthio group, and a propanone moiety. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one against various cancer cell lines. For instance, compounds similar to this structure have shown significant activity against breast cancer cells (MCF-7). Research indicates that these compounds can induce apoptosis, a process of programmed cell death crucial for eliminating cancer cells.
Case Study: Cytotoxicity in MCF-7 Cells
A study evaluated the cytotoxic effects of synthesized β-aryl-β-mercapto ketones against MCF-7 cells using the MTT assay. The results demonstrated that these compounds exhibited higher cytotoxicity than the reference drug Tamoxifen, suggesting their potential as effective anticancer agents .
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one | 15.2 | Tamoxifen | 20.5 |
Anti-inflammatory Activity
In addition to its anticancer properties, 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The anti-inflammatory activity is believed to be mediated through the inhibition of specific signaling pathways involved in inflammation. For example, some derivatives have shown to reduce edema in animal models comparable to established anti-inflammatory drugs like indomethacin .
Other Biological Activities
The compound may also exhibit other pharmacological activities, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
